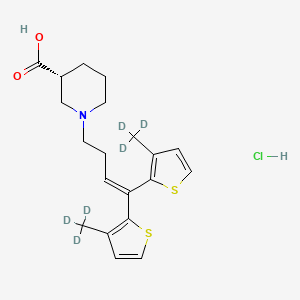

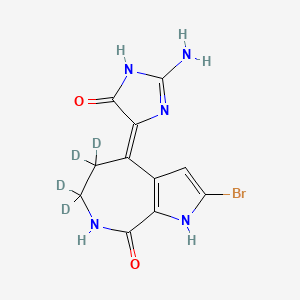

Tiagabine-methyl-d6 Hydrochloride

Vue d'ensemble

Description

Tiagabine-d6 (chlorhydrate) est une forme deutérée de la tiagabine, un composé principalement utilisé comme anticonvulsivant. La version deutérée, Tiagabine-d6, est souvent utilisée comme standard interne en spectrométrie de masse pour la quantification de la tiagabine. Ce composé est connu pour son rôle dans l’inhibition du transporteur 1 de l’acide gamma-aminobutyrique (GABA) (GAT-1), ce qui augmente la disponibilité du GABA dans le système nerveux central, exerçant ainsi des effets anticonvulsivants .

Mécanisme D'action

Tiagabine-d6 (chlorhydrate) exerce ses effets en inhibant le transporteur 1 du GABA (GAT-1). Cette inhibition augmente la concentration de GABA dans la fente synaptique, renforçant ses effets inhibiteurs sur la neurotransmission. L’augmentation de la disponibilité du GABA entraîne une réduction de l’excitabilité neuronale, ce qui est bénéfique dans le traitement des crises et d’autres troubles neurologiques .

Analyse Biochimique

Biochemical Properties

Tiagabine-methyl-d6 Hydrochloride, like its parent compound Tiagabine, is believed to operate as a selective GABA reuptake inhibitor . It interacts with the GABA uptake carrier, blocking GABA uptake into presynaptic neurons . This action allows more GABA to be available for receptor binding on the surfaces of post-synaptic cells .

Cellular Effects

The cellular effects of this compound are primarily related to its impact on GABA neurotransmission. By inhibiting the reuptake of GABA, it increases the availability of this inhibitory neurotransmitter in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and cellular metabolism, by modulating neuronal excitability.

Molecular Mechanism

It is thought to operate as a selective GABA reuptake inhibitor . It binds to recognition sites associated with the GABA uptake carrier, blocking GABA uptake into presynaptic neurons . This action allows more GABA to be available for receptor binding on the surfaces of post-synaptic cells .

Temporal Effects in Laboratory Settings

Studies on Tiagabine suggest that the pharmacodynamic effect of the drug may outlast its pharmacokinetic effect .

Dosage Effects in Animal Models

Studies on Tiagabine have shown unexpected CNS effects in dogs receiving daily oral doses of 5 mg/kg/day or greater .

Metabolic Pathways

Tiagabine, the parent compound of this compound, is metabolized primarily by the 3A isoform subfamily of hepatic cytochrome P450 . Approximately 2% of an oral dose of Tiagabine is excreted unchanged, with the remaining dose excreted into the urine and feces, primarily as metabolites .

Transport and Distribution

Tiagabine is rapidly absorbed with a bioavailability of ≥90% after oral ingestion . Its volume of distribution is 1.0 L/kg, and plasma protein binding is 96% .

Subcellular Localization

Given its role as a GABA reuptake inhibitor, it is likely to be localized in the vicinity of GABA transporters, which are typically found in the membranes of presynaptic neurons .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Tiagabine-d6 (chlorhydrate) implique l’incorporation d’atomes de deutérium dans la molécule de tiagabineLes conditions de réaction impliquent souvent l’utilisation de réactifs et de solvants deutérés pour garantir l’incorporation d’atomes de deutérium aux positions souhaitées .

Méthodes de production industrielle

La production industrielle de Tiagabine-d6 (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification et de contrôle qualité pour garantir que le produit final répond aux spécifications requises pour une utilisation en recherche scientifique .

Analyse Des Réactions Chimiques

Types de réactions

Tiagabine-d6 (chlorhydrate) peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les réducteurs courants incluent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en conditions acides ou basiques.

Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.

Substitution : Halogènes en présence d’un catalyseur ou de nucléophiles en conditions basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du Tiagabine-d6 peut conduire à la formation d’acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

Applications De Recherche Scientifique

Tiagabine-d6 (chlorhydrate) est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Comme standard interne en spectrométrie de masse pour la quantification de la tiagabine.

Biologie : Pour étudier la pharmacocinétique et le métabolisme de la tiagabine.

Médecine : Dans le développement de nouveaux médicaments anticonvulsivants et pour comprendre le mécanisme d’action des inhibiteurs de la recapture du GABA.

Industrie : Dans le contrôle qualité et la standardisation des produits pharmaceutiques contenant de la tiagabine.

Comparaison Avec Des Composés Similaires

Composés similaires

Tiagabine : La forme non deutérée de Tiagabine-d6, utilisée comme anticonvulsivant.

Gabapentine : Un autre anticonvulsivant qui agit en modulant l’activité du GABA, mais par un mécanisme différent.

Vigabatrine : Un anticonvulsivant qui inhibe la GABA transaminase, augmentant les niveaux de GABA.

Unicité du Tiagabine-d6

Tiagabine-d6 est unique en raison de sa nature deutérée, ce qui le rend particulièrement utile comme standard interne en spectrométrie de masse. La présence d’atomes de deutérium permet une quantification précise de la tiagabine dans les échantillons biologiques, ce qui aide aux études pharmacocinétiques et pharmacodynamiques .

Propriétés

IUPAC Name |

(3R)-1-[4,4-bis[3-(trideuteriomethyl)thiophen-2-yl]but-3-enyl]piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKARLAABCGMCN-OUCKJYDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

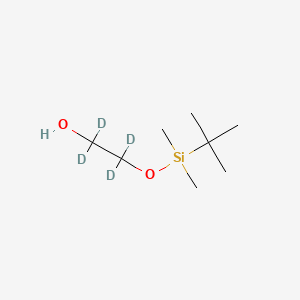

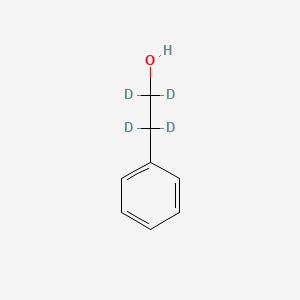

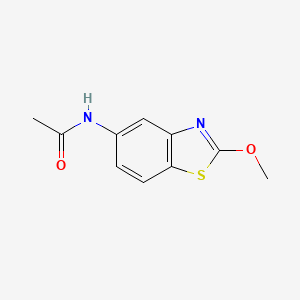

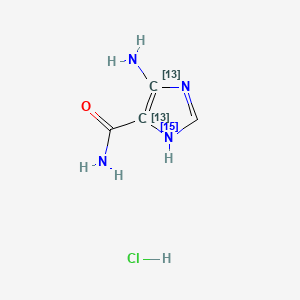

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,6S,7R,8R,11R,12S,14R,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-formyl-7,12,16-trimethyl-14-tetracyclo[9.7.0.03,8.012,16]octadec-3-enyl] acetate](/img/structure/B564628.png)

![5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol](/img/structure/B564632.png)